Cas no 1368548-10-0 (2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid)

2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid
- 4-Thiazolecarboxylic acid, 2-(3-fluorophenyl)-5-methyl-
-
- MDL: MFCD21891773
- Inchi: 1S/C11H8FNO2S/c1-6-9(11(14)15)13-10(16-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15)
- InChI Key: TUZGDYDBXDXJTI-UHFFFAOYSA-N
- SMILES: S1C(C)=C(C(O)=O)N=C1C1=CC=CC(F)=C1
2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB475084-5g |
2-(3-Fluoro-phenyl)-5-methyl-thiazole-4-carboxylic acid; . |
1368548-10-0 | 5g |
€1846.50 | 2025-03-19 | ||
abcr | AB475084-1 g |
2-(3-Fluoro-phenyl)-5-methyl-thiazole-4-carboxylic acid |
1368548-10-0 | 1g |
€651.60 | 2023-04-21 | ||
abcr | AB475084-1g |
2-(3-Fluoro-phenyl)-5-methyl-thiazole-4-carboxylic acid; . |
1368548-10-0 | 1g |
€651.60 | 2025-03-19 |
2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid Related Literature
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
Additional information on 2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid
2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic Acid: A Comprehensive Overview
2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid (CAS No. 1368548-10-0) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique thiazole core and functional groups, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The chemical structure of 2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid consists of a thiazole ring, a fluorinated phenyl group, and a carboxylic acid moiety. The thiazole ring, known for its stability and bioavailability, serves as a central scaffold that can be modified to enhance the compound's pharmacological properties. The presence of the fluorine atom in the phenyl group imparts additional stability and can influence the compound's binding affinity to specific biological targets.
Recent studies have highlighted the importance of 2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid in the development of anti-inflammatory and anti-cancer drugs. For instance, a 2021 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid could be a valuable lead compound for the development of new anti-inflammatory therapies.
In addition to its anti-inflammatory properties, 2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid has shown promise in cancer research. A 2022 study in the Cancer Research Journal reported that certain derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action was attributed to the compound's ability to induce apoptosis and disrupt cell cycle progression. These results indicate that 2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid could serve as a potential scaffold for developing novel anticancer agents.
The synthesis of 2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid involves several well-established chemical reactions. One common approach is to start with 3-fluoroaniline and react it with ethyl 2-bromopropionate to form an intermediate, which is then cyclized using Lawesson's reagent to form the thiazole ring. The final step involves hydrolysis to convert the ester into the carboxylic acid. This synthetic route is efficient and can be readily scaled up for large-scale production.
The physicochemical properties of 2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid, such as its solubility, stability, and logP value, are crucial for its pharmaceutical applications. The compound has been found to have moderate solubility in water and good stability under physiological conditions, making it suitable for formulation into various dosage forms, including tablets, capsules, and injectable solutions.
In preclinical studies, 2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid has demonstrated favorable pharmacokinetic properties. It exhibits good oral bioavailability and a long half-life, which are essential for effective drug delivery. Additionally, toxicological studies have shown that this compound is well-tolerated at therapeutic doses with minimal side effects.
The potential applications of 2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid extend beyond anti-inflammatory and anticancer therapies. Recent research has explored its use in other therapeutic areas such as neurodegenerative diseases and metabolic disorders. For example, a 2023 study published in the Bioorganic & Medicinal Chemistry Letters reported that certain derivatives of this compound exhibited neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. These findings open up new avenues for the development of treatments for conditions such as Alzheimer's disease and Parkinson's disease.
In conclusion, 2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid (CAS No. 1368548-10-0) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable physicochemical properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, it is likely that this compound will play an increasingly important role in the discovery of novel drugs for various diseases.
1368548-10-0 (2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid) Related Products
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
